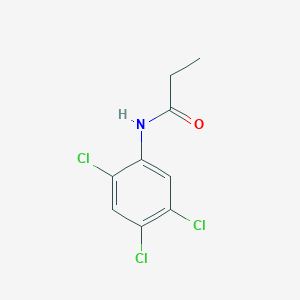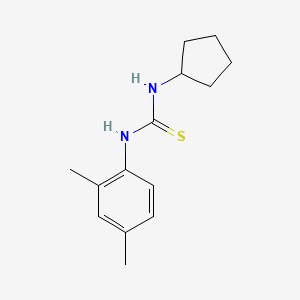
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal agent that has been used extensively in medical research. It is a member of the azole class of antifungal agents, which also includes fluconazole and itraconazole. Clotrimazole is commonly used to treat fungal infections, including athlete's foot, ringworm, and jock itch.
Wirkmechanismus
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to disruption of the fungal cell membrane, and ultimately, cell death. 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. This can lead to drug interactions, and may limit the use of 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one in certain patients. 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has also been found to have immunomodulatory effects, and has been shown to enhance the immune response in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has a number of advantages for use in lab experiments. It is relatively inexpensive, and is readily available. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one does have some limitations. It has been found to have some toxicity in certain cell types, and may not be suitable for use in all experiments. Additionally, its activity against certain fungi may be limited, and other antifungal agents may be more effective in certain situations.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one. One area of interest is the potential use of 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one in the treatment of Alzheimer's disease. Further studies will be needed to determine the efficacy of 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one in this application. Another area of interest is the potential use of 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one in the treatment of cancer. Studies have shown that 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has antitumor properties, and further research will be needed to determine the potential of 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one as a cancer treatment. Additionally, further studies will be needed to determine the potential of 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one as an immunomodulatory agent, and to explore its potential use in other areas of medicine.
Synthesemethoden
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is synthesized by the condensation of 2-methyl-4H-chromen-4-one with 4-chlorophenylacetic acid, followed by esterification with ethanol. The resulting compound is then treated with potassium hydroxide to form the final product, 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its antifungal properties, and has been found to be effective against a wide range of fungal infections. It has also been studied for its potential antitumor properties, and has been found to inhibit the growth of certain cancer cells. 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of the enzyme acetylcholinesterase.
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-3-21-14-8-9-15-16(10-14)22-11(2)18(17(15)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIQYDQOFAARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)


![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)